N-(3-Chloropropyl)-ammonium benzoate

Description

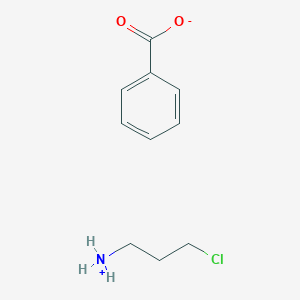

N-(3-Chloropropyl)-ammonium benzoate is an organic ammonium salt characterized by a chloropropyl chain attached to a nitrogen atom, paired with a benzoate counterion. This compound is primarily documented in pharmaceutical synthesis contexts, where it arises as a precursor or impurity during the production of drugs such as dronedarone hydrochloride. Its formation is linked to reactions involving phenolic starting materials and chloropropylamine derivatives under specific synthetic conditions . The presence of the chloropropyl group introduces reactivity, particularly in nucleophilic substitution reactions, while the benzoate moiety contributes to solubility and stability in polar solvents.

Properties

CAS No. |

885518-43-4 |

|---|---|

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

3-chloropropylazanium;benzoate |

InChI |

InChI=1S/C7H6O2.C3H8ClN/c8-7(9)6-4-2-1-3-5-6;4-2-1-3-5/h1-5H,(H,8,9);1-3,5H2 |

InChI Key |

PYDAXQFXOALWMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C(C[NH3+])CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropropyl)-ammonium benzoate typically involves the reaction of 3-chloropropylamine with benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: 3-chloropropylamine and benzoic acid.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Procedure: The reactants are mixed in the solvent and heated to reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloropropyl)-ammonium benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products may include N-(3-hydroxypropyl)-ammonium benzoate or N-(3-aminopropyl)-ammonium benzoate.

Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-Chloropropyl)-ammonium benzoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Chloropropyl)-ammonium benzoate exerts its effects depends on the specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to changes in their activity or function. The pathways involved may include:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

Receptor Binding: It may interact with cell surface receptors, triggering a cellular response.

Comparison with Similar Compounds

a) N-(3-Chloropropyl)butylamine

- Structure : Similar chloropropyl chain but lacks the benzoate counterion; instead, it features a butylamine group.

- Role: Acts as a precursor in drug impurity formation (e.g., dronedarone hydrochloride). Reacts with phenolic compounds during synthesis, leading to intermediates that require stringent process control .

b) N-(2-Chloro-3-aryloxypropyl)amines

- Structure: Contains a chlorinated propyl chain with aryloxy substituents (e.g., phenoxy groups). Synthesized via nucleophilic substitution using tetraethylammonium chloride or bromides (e.g., benzyl bromide) .

- Application : Intermediate in fine chemical synthesis.

- Comparison : The aryloxy group enhances steric hindrance, reducing nucleophilic reactivity relative to the simpler chloropropyl chain in this compound.

Functional Analogues: Ammonium Benzoate Salts

a) Denatonium Benzoate

- Structure : Complex quaternary ammonium cation (benzyldiethyl[(2,6-xylylcarbamoyl)methyl]ammonium) paired with benzoate.

- Application : World’s bitterest compound, used as an aversive agent in toxic substances.

- Key Difference : The bulky aromatic structure of denatonium contrasts sharply with the linear chloropropyl chain in this compound, leading to vastly different applications (bitterness vs. pharmaceutical synthesis) .

b) Diisopropyl Ammonium Benzoate

- Structure : Branched alkyl chains (isopropyl) attached to the ammonium nitrogen.

- Application : Volatile corrosion inhibitor (VCI) for metals.

- Comparison : The branched alkyl groups improve volatility, making it suitable for VCI applications, whereas the chloropropyl group in this compound prioritizes reactivity in synthetic pathways .

Pharmaceutical Impurities and Byproducts

a) Dronedarone Hydrochloride Impurities

- Relation : this compound is implicated in the formation of impurities during dronedarone synthesis. These impurities (e.g., compounds 13 and 14 in ) necessitate rigorous quality control due to regulatory requirements.

- Mitigation : Process optimization involves limiting precursor concentrations (e.g., chloropropylamine derivatives) to suppress impurity formation .

Data Tables

Table 1: Comparative Properties of Selected Ammonium Benzoates

Research Findings and Implications

- Solubility: The benzoate counterion enhances aqueous solubility compared to non-benzoate chloropropylamines, influencing purification strategies.

- Regulatory Impact : Its role as a process-related impurity underscores the need for advanced analytical methods (e.g., LC-MS) to monitor and quantify its presence .

Biological Activity

N-(3-Chloropropyl)-ammonium benzoate is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, applications, and relevant case studies.

This compound is synthesized through the reaction of 3-chloropropylamine with benzoic acid . The typical reaction conditions involve an organic solvent like ethanol or methanol under reflux. The general reaction scheme is as follows:

- Reactants: 3-chloropropylamine, benzoic acid

- Reaction Conditions: Reflux in an organic solvent for several hours

This compound features both the benzoate and 3-chloropropyl-ammonium groups, which contribute to its distinct reactivity and biological interactions.

The biological activity of this compound primarily involves interactions with molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, inhibiting their normal function.

- Receptor Binding: It can interact with cell surface receptors, triggering downstream cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For example, a study reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations.

Cytotoxic Effects

In cancer biology, this compound has shown potential cytotoxic effects on cancer cell lines. A study evaluated its impact on human cancer cells, revealing that the compound induced apoptosis through a caspase-dependent pathway.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloropropyl benzoate | Simple ester derivative | Moderate antimicrobial activity |

| N-(3-Hydroxypropyl)-ammonium benzoate | Hydroxyl group addition | Enhanced enzyme inhibition |

| N-(3-Aminopropyl)-ammonium benzoate | Amino group presence | Potential neuroprotective effects |

This compound stands out due to its dual functional groups which enhance its reactivity and biological interactions compared to the other derivatives.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Chemical and Pharmaceutical Bulletin demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, providing insights into its potential use as a disinfectant or preservative .

- Cytotoxicity in Cancer Cells : Research conducted on human breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent .

- Enzyme Inhibition Studies : An investigation into the compound's effect on 15-Prostaglandin Dehydrogenase (15-PGDH) revealed a moderate inhibitory effect, which may have implications for therapeutic strategies targeting inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.